molecular formula C25H29ClN4O3 B2809772 3-((3-chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one CAS No. 897611-57-3

3-((3-chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one

Cat. No. B2809772
CAS RN: 897611-57-3
M. Wt: 468.98
InChI Key: RESZUOUTOLCDJA-UHFFFAOYSA-N
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Description

3-((3-chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C25H29ClN4O3 and its molecular weight is 468.98. The purity is usually 95%.
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Scientific Research Applications

Metabolic Studies and Potential Therapeutic Applications

  • Metabolism in Antipsychotic Treatment

    The metabolism of L-745,870, a compound structurally related to the queried chemical, has been studied as a potential treatment for schizophrenia. It is a dopamine D(4) selective antagonist, and its metabolism was investigated in rats, monkeys, and humans, focusing on pathways like N-dealkylation and the formation of a novel mercapturic acid adduct (Zhang et al., 2000).

  • Tyrosine Kinase Inhibition in Chronic Myelogenous Leukemia

    Flumatinib, another structurally related compound, is an antineoplastic tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML). Its metabolism and main metabolic pathways in humans were identified, showing primary metabolites through processes like N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis (Gong et al., 2010).

Anticonvulsant and Antimicrobial Applications

  • Synthesis and Evaluation for Anticonvulsant and Antimicrobial Activities: Derivatives of the compound, such as 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives, have been synthesized and evaluated for potential anticonvulsant activity. These compounds showed activity in various tests like maximal electroshock and sub‐cutaneous Metrazol, along with antimicrobial activities against certain bacteria and fungi (Aytemir et al., 2004).

Structural and Electronic Studies

  • Crystal Structure Analysis

    Studies on the crystal structures of compounds structurally related to the queried chemical, such as 1-aryl-4-(biarylmethylene)piperazines, provide insights into their molecular arrangements and interactions, contributing to a better understanding of their properties and potential applications (Ullah et al., 2014).

  • Molecular Interaction Studies

    Research on the molecular interactions of compounds like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with receptors, offers valuable insights into their binding properties and potential therapeutic applications (Shim et al., 2002).

Pharmaceutical Development

  • Antiproliferative Activity in Cancer Research: Derivatives of the compound have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines. These studies are crucial in understanding the potential of such compounds in cancer therapy (Mallesha et al., 2012).

properties

IUPAC Name

3-[(3-chlorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29ClN4O3/c1-18-15-22(32)23(25(33)30(18)17-21-7-2-3-8-27-21)24(19-5-4-6-20(26)16-19)29-11-9-28(10-12-29)13-14-31/h2-8,15-16,24,31-32H,9-14,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESZUOUTOLCDJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC2=CC=CC=N2)C(C3=CC(=CC=C3)Cl)N4CCN(CC4)CCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((3-chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one

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